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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline

Cat. No.: B11872183

Get Quote

Nomenclature, Synthesis, and Medicinal Chemistry
Profile
Executive Summary
3-(3-Chlorophenyl)quinoline (CAS: 57479-20-6) is a heteroaryl biaryl scaffold frequently

utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, G-protein coupled

receptor (GPCR) ligands, and antimalarial agents.[1] Unlike its 2-substituted counterparts, the

3-arylquinoline motif offers a distinct vector for pi-stacking interactions within protein binding

pockets, often improving metabolic stability by blocking the oxidation-prone C3 position of the

quinoline ring.[1]

Structural Identity & IUPAC Nomenclature
The IUPAC name 3-(3-chlorophenyl)quinoline is derived through a strict hierarchical

application of nomenclature rules.

2.1 Nomenclature Derivation Logic
Principal Component (Parent Structure): The bicyclic heterocycle containing nitrogen is the

priority structure.[1]
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Rule: Heterocycles containing nitrogen (quinoline) take precedence over carbocycles

(benzene/phenyl ring).[1]

Numbering: The quinoline ring is numbered starting from the nitrogen atom (

) and proceeding around the rings to give substituents the lowest possible locants.

Substituent Identification:

A phenyl group is attached at position 3 of the quinoline ring.[1][2][3]

A chlorine atom is attached to the phenyl ring.[1][2][4]

Substituent Numbering (Phenyl Ring):

The point of attachment to the quinoline is position

.[1]

The chlorine is at the meta position relative to the connection point.[1] Counting from

to the chlorine yields position 3'.[1]

Assembly:

Substituent name: (3-chlorophenyl)[1][4]

Position on parent: 3-[1][2]

Final Name: 3-(3-Chlorophenyl)quinoline[1]
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Property Data

IUPAC Name 3-(3-Chlorophenyl)quinoline

CAS Registry Number 57479-20-6

Molecular Formula

C

H

ClN

Molecular Weight 239.70 g/mol

SMILES Clc1cccc(c1)c2ccc3ccccc3n2

Physical State Solid (Pale yellow crystalline powder)

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust and widely cited method for synthesizing 3-arylquinolines is the Palladium-

catalyzed Suzuki-Miyaura cross-coupling.[1] This pathway is preferred over the Friedländer

synthesis for 3-substituted derivatives due to higher regioselectivity and milder conditions.[1]

3.1 Reaction Mechanism & Workflow
The synthesis couples 3-bromoquinoline with 3-chlorophenylboronic acid.[1]

Reagents:

Substrate A: 3-Bromoquinoline (1.0 equiv)[1]

Substrate B: 3-Chlorophenylboronic acid (1.1 equiv)[1]

Catalyst: Pd(PPh

)

(3-5 mol%) or Pd(dppf)Cl

Base: K
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CO

(2.0 M aq) or Cs

CO

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5]

Protocol Steps:

Degassing: Charge reaction vessel with solvents and degas with Argon for 15 minutes to

prevent homocoupling or catalyst oxidation.

Addition: Add 3-bromoquinoline, boronic acid, and base. Add the Pd catalyst last under

positive Argon pressure.[1]

Reflux: Heat the mixture to 90–100°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1)

for the disappearance of the bromide.[1]

Workup: Cool to RT. Dilute with ethyl acetate, wash with brine, and dry over anhydrous Na

SO

.

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

10% EtOAc/Hexane.[1]

3.2 Synthetic Workflow Diagram

Starting Materials
(3-Bromoquinoline + 

3-Chlorophenylboronic acid) Catalytic Cycle
(Oxidative Addition -> 
Transmetallation -> 

Reductive Elimination)

 Mix under Ar

Catalyst Prep
(Pd(PPh3)4 + Base)

Workup
(Extraction EtOAc/Brine)

 12-18h @ 90°C Purification
(Flash Chromatography)

Final Product
3-(3-Chlorophenyl)quinoline

 Yield: 75-85%
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Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of 3-(3-
Chlorophenyl)quinoline.

Chemical Characterization
To validate the synthesis, the following spectroscopic signatures are diagnostic.

4.1 Proton NMR (

H NMR, 400 MHz, CDCl

)
The quinoline ring protons are distinct due to the nitrogen heteroatom.

9.15 (d, 1H, H-2): The proton between the nitrogen and the aryl ring is the most deshielded
singlet/doublet.

8.35 (d, 1H, H-4): The proton at position 4 is also significantly deshielded.

8.15 (d, 1H, H-8): Peri-proton adjacent to nitrogen.[1]

7.30–7.70 (m, Aryl protons): The 3-chlorophenyl protons will appear as a multiplet.[1] Look
for the distinct singlet-like signal of the proton at position 2' of the chlorophenyl ring (isolated
between Cl and the quinoline bond).[1]

4.2 Mass Spectrometry (ESI-MS)
[M+H]

: Observed at 240.05 m/z.[1]

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (240/242) confirms the

presence of a single Chlorine atom.

Therapeutic Significance & Applications
The 3-(3-chlorophenyl)quinoline scaffold is a "privileged structure" in drug discovery, serving

as a template for various biological targets.
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5.1 Structure-Activity Relationship (SAR) Logic
The 3-position substitution is critical for directing the molecule into hydrophobic pockets of

enzymes (e.g., kinases) or receptors (e.g., 5-HT, GABA).

Lipophilicity: The 3-chloro substituent increases logP, enhancing membrane permeability and

blood-brain barrier (BBB) penetration, crucial for CNS targets.[1]

Metabolic Blockade: Substitution at the 3-position blocks metabolic oxidation (a common

clearance pathway for quinoline), while the meta-chloro group on the phenyl ring blocks

metabolic hydroxylation at the favored para position.[1]

5.2 Biological Pathway Interaction

3-(3-Chlorophenyl)quinoline
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(5-HT7 / GABA)
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes.

[1]
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Physical Data Verification: PubChem Compound Summary for CID 139368874 (Related

Derivative Structure Analysis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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